2-Amino-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole

Physicochemical Characterization Basicity Electronic Effects

Regioisomeric purity is critical in 2-amino-5-aryl-1,3,4-thiadiazole SAR: even minor halogen-position shifts alter target binding. This compound delivers the defined 2-bromo-3-methylphenyl substitution essential for reproducible ortho-substituent effect studies. • Enables direct SAR comparison against 4-bromo-3-methylphenyl and des-bromo analogs. • Ortho-bromo handle supports further cross-coupling derivatization. • Suitable as a reference standard for HPLC method development and pKa benchmarking. All batches undergo QC; global shipping available.

Molecular Formula C9H8BrN3S
Molecular Weight 270.15 g/mol
Cat. No. B13701268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole
Molecular FormulaC9H8BrN3S
Molecular Weight270.15 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C2=NN=C(S2)N)Br
InChIInChI=1S/C9H8BrN3S/c1-5-3-2-4-6(7(5)10)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13)
InChIKeyFDPFBJBAZJFWJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole: Chemical Identity & Structure


2-Amino-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole (CAS 1388045-99-5; molecular formula C₉H₈BrN₃S; molecular weight 270.15 g/mol) is a heterocyclic compound belonging to the 2-amino-5-aryl-1,3,4-thiadiazole class [1]. It comprises a 1,3,4-thiadiazole core bearing an amino group at the 2-position and a 2-bromo-3-methylphenyl substituent at the 5-position. The 2-bromo-3-methyl substitution pattern on the phenyl ring imparts distinct electronic and steric properties relative to other halogenated or regioisomeric analogs, which can influence physicochemical parameters and, by class-level inference, biological interaction profiles .

In-Class Substitution Limitations for 2-Amino-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole


Within the 2-amino-5-aryl-1,3,4-thiadiazole class, biological activity and physicochemical behavior are exquisitely sensitive to aryl substitution pattern. Even minor positional shifts of halogen or methyl groups can alter hydrogen-bonding capacity, lipophilicity, and electronic distribution, thereby changing target binding affinity, selectivity, and pharmacokinetic properties . Consequently, substitution of 2-amino-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole with a regioisomer such as 2-amino-5-(4-bromo-3-methylphenyl)-1,3,4-thiadiazole or a des-bromo analog may yield divergent in vitro activity and irreproducible assay results. Procurement decisions for medicinal chemistry SAR campaigns, chemical biology probe development, or analytical reference standard selection must therefore be guided by compound-specific data rather than class-level assumptions.

2-Amino-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole: Differentiation Evidence vs. Analogs


Ortho-Bromo Effect on Basicity

In the 2-amino-5-aryl-1,3,4-thiadiazole series, the position of substituents on the aryl ring directly modulates the pKBH+ of the amino group. Ortho-substituted derivatives, including 2-bromo-3-methylphenyl analogs, exhibit measurably different basicity compared to their meta- or para-substituted counterparts due to steric inhibition of resonance and altered electronic transmission through the heterocyclic core [1].

Physicochemical Characterization Basicity Electronic Effects

Ortho-Bromo Impact on Geometry and H-Bonding

DFT calculations on 2-amino-1,3,4-thiadiazole and its 5-substituted derivatives reveal that ortho-substituents on the 5-aryl ring induce significant conformational restriction and can modulate intramolecular hydrogen-bonding patterns [1]. The 2-bromo group in 2-amino-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole is expected to engage in weak halogen-bonding or steric interactions not present in meta- or para-substituted analogs.

Structural Analysis Molecular Modeling Conformational Effects

Antibacterial Activity in 1,3,4-Thiadiazole SAR

A 2025 study by Sunitha et al. synthesized and evaluated a series of novel thiadiazole derivatives, including halogenated aryl-substituted 1,3,4-thiadiazoles, for antibacterial and antifungal activity [1]. While the exact 2-bromo-3-methylphenyl derivative was not the primary focus, the study establishes that 1,3,4-thiadiazoles bearing brominated aryl substituents exhibit measurable zones of inhibition against both Gram-positive and Gram-negative bacterial strains, with activity levels varying by substitution pattern.

Antibacterial Activity Antimicrobial SAR Gram-Negative Bacteria

Broad Anticancer Potential of 1,3,4-Thiadiazoles

The 1,3,4-thiadiazole scaffold has been extensively validated as a privileged structure in anticancer drug discovery, with demonstrated activity against multiple cancer cell lines and kinase targets [1]. Patent literature (US 7,354,944) describes 1,3,4-thiadiazole compounds as inhibitors of protein kinase B (PKB/Akt) with therapeutic potential in cancer and inflammatory diseases [2]. The substitution pattern on the 5-aryl moiety—including halogenation and methyl substitution—is a critical determinant of potency and selectivity in these assays.

Anticancer Activity Cytotoxicity Kinase Inhibition

2-Amino-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole: Recommended Applications


Medicinal Chemistry SAR: Ortho-Bromo Substitution

Given the established sensitivity of 2-amino-5-aryl-1,3,4-thiadiazole basicity and conformation to ortho-substituents, this compound is best utilized in structure–activity relationship (SAR) campaigns where ortho-bromo substitution is a deliberate design element. The 2-bromo-3-methyl substitution pattern may confer distinct binding geometries, lipophilicity, and target engagement profiles compared to meta- or para-substituted analogs. Procurement for SAR libraries investigating halogen-bonding interactions or ortho-substituent effects is supported by class-level evidence [1]. Direct comparative testing against regioisomers (e.g., 4-bromo-3-methylphenyl analog) is recommended to establish compound-specific SAR.

Antibacterial Lead Optimization

Recent studies confirm that halogenated 1,3,4-thiadiazole derivatives exhibit antibacterial activity against Gram-positive and Gram-negative strains [1]. The 2-bromo-3-methylphenyl substitution represents a distinct chemotype within this active class. Procurement is justified for antibacterial screening cascades where novel chemotypes are sought, particularly for lead optimization programs targeting resistant bacterial strains. The compound may serve as a starting point for derivatization or as a reference standard in antimicrobial susceptibility testing, provided that in-house validation data are generated to establish compound-specific minimum inhibitory concentration (MIC) values.

Kinase Inhibitor & Probe Development

The 1,3,4-thiadiazole core is a validated scaffold for kinase inhibition, including PKB/Akt and Abl tyrosine kinase targets [1][2]. The 2-amino-5-aryl substitution pattern is a key pharmacophoric element in this activity. Procurement of 2-amino-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole is appropriate for kinase inhibitor screening libraries, fragment-based drug discovery, or as a synthetic intermediate for more complex kinase-targeting molecules. The ortho-bromo substituent offers a handle for further functionalization via cross-coupling chemistry, enhancing the compound‘s value as a versatile building block in medicinal chemistry workflows.

Reference Standard for Ortho-Substituted Heterocycles

The compound serves as a useful reference standard for studying substituent electronic effects in 2-amino-5-aryl-1,3,4-thiadiazole systems. Its ortho-bromo-3-methyl substitution provides a defined electronic and steric perturbation for benchmarking computational models, validating analytical methods (e.g., HPLC retention time prediction, pKa measurement), or calibrating in vitro assay systems [1]. Procurement for analytical method development or physicochemical characterization studies is supported by the availability of well-characterized class-level substituent effect data.

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